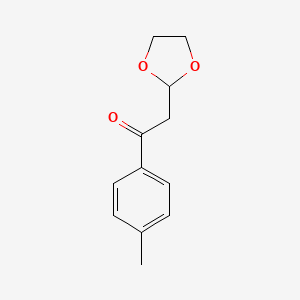
2-(1,3-Dioxolan-2-yl)-1-(4-methylphenyl)-ethanone
Übersicht
Beschreibung
Compounds with a 1,3-dioxolane structure are cyclic acetals. They are often used as protecting groups for carbonyl compounds in organic synthesis . The 4-methylphenyl group (also known as p-tolyl group) is a common substituent in organic chemistry with the formula -C6H4CH3.
Chemical Reactions Analysis
1,3-dioxolanes can undergo a variety of reactions. They can be hydrolyzed under acidic or basic conditions to regenerate the carbonyl compound and the 1,2-diol . They can also participate in other reactions depending on the substituents present on the dioxolane ring.Wissenschaftliche Forschungsanwendungen
Synthesis of N-Alkylamino Acetophenones
A study by Albright & Lieberman (1994) explored the synthesis of N-alkylamino acetophenones using a benzyne intermediate. The reaction of 2-(2-bromophenyl)-2-methyl-1,3-dioxolane with various lithium amides produced N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, highlighting a potential application in creating complex chemical compounds.
Ferrocene-Carboxaldehyde and Dioxaphospholene Reaction
Ahumada et al. (2013) investigated the reaction between ferrocenecarboxaldehyde and dioxaphospholene. This study produced a bis-ferrocenyl 1,3-dioxolane complex, 1-(4-methyl-2,5-diferrocenyl-1,3-dioxolan-4-yl)ethanone, demonstrating the compound's utility in complex organic synthesis and metal-organic chemistry (Ahumada et al., 2013).
Vic-Dioxime Complex Synthesis
Canpolat & Kaya (2005) synthesized N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and related compounds. These ligands formed mononuclear complexes with various metals, suggesting applications in coordination chemistry and potentially in catalysis (Canpolat & Kaya, 2005).
Polymer Research
The work of Coskun et al. (1998) on the synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] demonstrates the role of 1,3-dioxolane derivatives in polymer science. They explored the thermal degradation of these polymers, offering insights into material properties and potential applications in materials science (Coskun et al., 1998).
Five-Membered Ring Systems in Heterocyclic Chemistry
Aitken (1990) discussed the synthesis and reactions of five-membered heterocyclic ring systems, including 1,3-dioxolanes. This research is significant in the field of heterocyclic chemistry, particularly in the development of pharmaceuticals and other complex organic molecules (Aitken, 1990).
Human Heme Oxygenase-1 Inhibitors
Rahman et al. (2008) studied the structure of human heme oxygenase-1 complexed with 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone and related compounds. This research provides insights into the development of inhibitors specific for heme oxygenases, with potential therapeutic applications (Rahman et al., 2008).
Synthesis of Monoprotected 1,4-Diketones
Mosca et al. (2001) explored the photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes. This process offers a method for synthesizing monoprotected 1,4-diketones, a key component in various organic synthesis pathways (Mosca et al., 2001).
Eigenschaften
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-2-4-10(5-3-9)11(13)8-12-14-6-7-15-12/h2-5,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJVRNXCALTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(4-methylphenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)
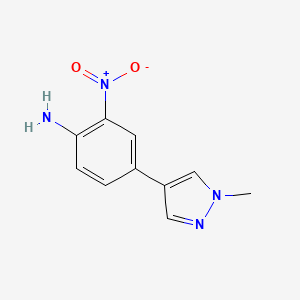
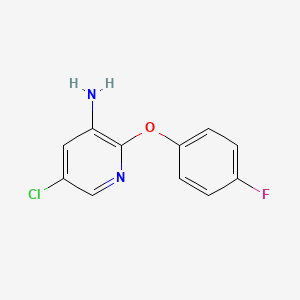
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)
![4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B1400279.png)
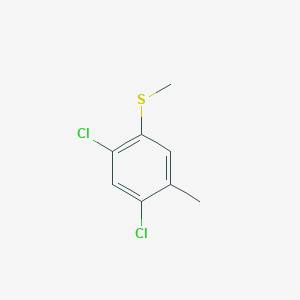
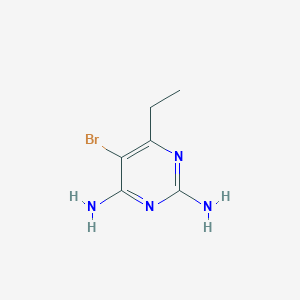
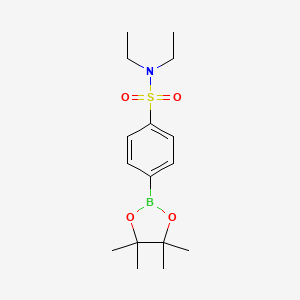
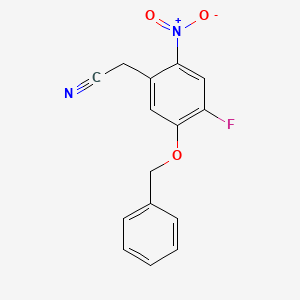
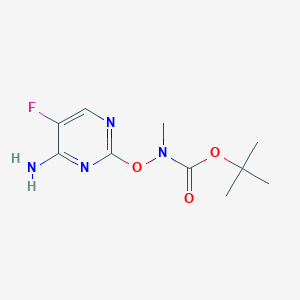
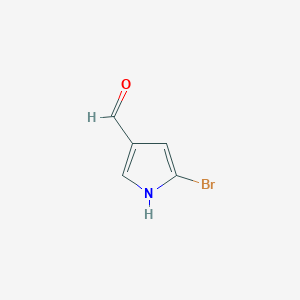
![2-Methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400288.png)
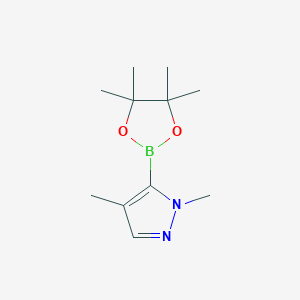
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400291.png)